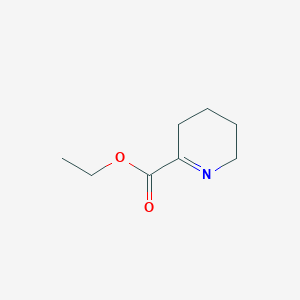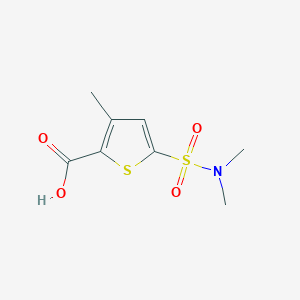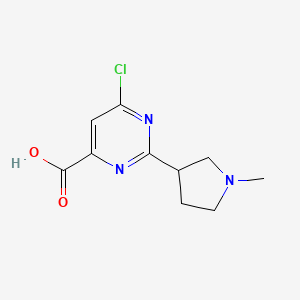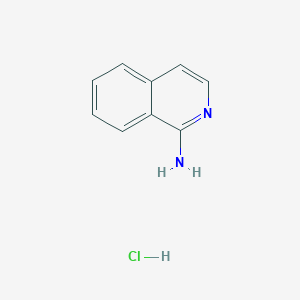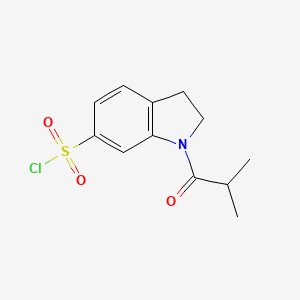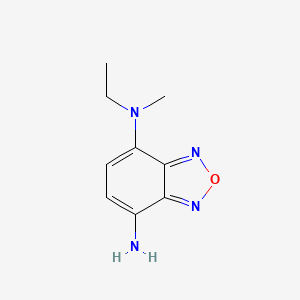
4-N-ethyl-4-N-methyl-2,1,3-benzoxadiazole-4,7-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-ethyl-4-N-methyl-2,1,3-benzoxadiazole-4,7-diamine is a chemical compound with the molecular formula C9H12N4O and a molecular weight of 192.22 g/mol . This compound belongs to the benzoxadiazole family, which is known for its diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-ethyl-4-N-methyl-2,1,3-benzoxadiazole-4,7-diamine typically involves the reaction of 2,1,3-benzoxadiazole with ethylamine and methylamine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes . The reaction conditions are optimized to maximize yield and minimize waste. The final product is subjected to rigorous quality control measures to ensure consistency and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-N-ethyl-4-N-methyl-2,1,3-benzoxadiazole-4,7-diamine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, nucleophiles; reactions are often conducted in polar solvents at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced derivatives .
Aplicaciones Científicas De Investigación
4-N-ethyl-4-N-methyl-2,1,3-benzoxadiazole-4,7-diamine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-N-ethyl-4-N-methyl-2,1,3-benzoxadiazole-4,7-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 4-N-ethyl-4-N-(2-methylbutyl)-2,1,3-benzoxadiazole-4,7-diamine
- 4-N-methyl-2,1,3-benzoxadiazole-4,7-diamine; dihydrochloride
Uniqueness
4-N-ethyl-4-N-methyl-2,1,3-benzoxadiazole-4,7-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, including its use as a fluorescent probe and in the synthesis of complex organic molecules .
Propiedades
Fórmula molecular |
C9H12N4O |
|---|---|
Peso molecular |
192.22 g/mol |
Nombre IUPAC |
4-N-ethyl-4-N-methyl-2,1,3-benzoxadiazole-4,7-diamine |
InChI |
InChI=1S/C9H12N4O/c1-3-13(2)7-5-4-6(10)8-9(7)12-14-11-8/h4-5H,3,10H2,1-2H3 |
Clave InChI |
PGEHSVDFORSUPV-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)C1=CC=C(C2=NON=C12)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[(1-Cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B13204332.png)
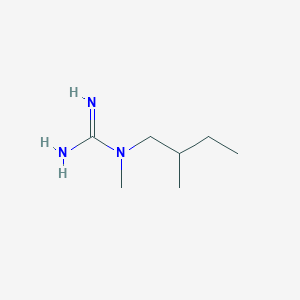
![Methyl 6-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13204343.png)
![3-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyloxolan-3-ol](/img/structure/B13204346.png)
![6-(4-Bromophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13204350.png)
![2-[(4-Aminocyclohexyl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B13204353.png)
![2-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13204357.png)

![2-[2-(Bromodifluoromethyl)-7-nitro-1H-indol-3-yl]ethan-1-amine](/img/structure/B13204364.png)
